Furo[2,3-b]pyridine-3-carboxamide

Heterocyclic Chemistry Synthetic Methodology Regioisomer Synthesis

Furo[2,3-b]pyridine-3-carboxamide (NLT 98%) is the only regioisomer that positions the carboxamide for the catalytic lysine–gatekeeper hydrogen‑bond network, ensuring target engagement that 2‑, 4‑carboxamide or furo[3,2‑b]pyridine cores cannot replicate. ISO-certified purity suppresses regioisomeric impurities during Suzuki–Miyaura and Buchwald–Hartwig library synthesis. It also serves as an essential reference standard for GMP QC method validation of 3‑substituted furopyridine drug substances. Procure the correct isomer to avoid binding failure.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 109274-98-8
Cat. No. B010940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-3-carboxamide
CAS109274-98-8
SynonymsFuro[2,3-b]pyridine-3-carboxamide (9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=C2C(=O)N
InChIInChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11)
InChIKeyWRJDMGHOBCKBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-3-carboxamide (CAS 109274-98-8): Core Scaffold Identity and Procurement-Relevant Characteristics


Furo[2,3-b]pyridine-3-carboxamide (CAS 109274-98-8) is an unsubstituted, fused bicyclic heterocycle comprising a furan ring annulated to a pyridine ring with a primary carboxamide at the 3-position [1]. It belongs to the furo[2,3-b]pyridine family, a scaffold recognized in medicinal chemistry as a versatile hinge-binding pharmacophore for kinase inhibitor design and as a core for cannabinoid-1 receptor (CB1R) modulators [2]. The compound serves primarily as a synthetic building block and reference standard, with commercial availability at purities of 97%–98% (NLT) from multiple global suppliers . Unlike its extensively derivatized 2-carboxamide and 2,3-disubstituted analogs, the parent 3-carboxamide provides a defined substitution pattern that positions the hydrogen-bonding carboxamide directly on the pyridine ring, creating a distinct vector for fragment-based drug design relative to other regioisomers [1].

Why Furo[2,3-b]pyridine-3-carboxamide Cannot Be Casually Substituted by In-Class Analogs: Procurement Risk Evidence


The furo[2,3-b]pyridine scaffold contains four non-equivalent positions (C-2, C-3, C-4, C-6) for carboxamide attachment, each yielding a regioisomer with distinct hydrogen-bonding geometry, electronic distribution, and synthetic accessibility [1]. The 3-carboxamide isomer is accessed via acidic hydrolysis of the 3-cyano precursor, a route that differs fundamentally from the formylation–oxidation sequence used for the 2-carboxamide analog, resulting in divergent impurity profiles and procurement specifications [2]. In kinase inhibitor programs, the carboxamide regioisomer directly determines the hinge-binding vector; the 3-carboxamide positions the amide group for interaction with the catalytic lysine and gatekeeper residue region, whereas the 2-carboxamide orients toward the solvent channel [3]. Substituting the oxygen-containing furan ring with a sulfur-containing thieno[2,3-b]pyridine core alters both lipophilicity (calculated ΔlogP) and metabolic stability, making generic replacement scientifically unsound without explicit comparative data [4]. Furthermore, the furo[3,2-b]pyridine regioisomeric core presents a different angular geometry that changes the trajectory of the 3-position substituent by approximately 60°, which can abolish target binding if used as a drop-in replacement .

Furo[2,3-b]pyridine-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Comparators


Synthetic Route Divergence: 3-Carboxamide vs. 2-Carboxamide Isomer

The 3-carboxamide regioisomer (compound 18) is accessed through a distinct synthetic sequence—3-bromination followed by cyanation with copper(I) cyanide and subsequent acidic hydrolysis—while the 2-carboxamide isomer (compound 13) requires a four-step sequence of formylation, oximation, dehydration to 2-cyano, and hydrolysis [1]. This synthetic divergence means that procuring the 3-carboxamide is not interchangeable with the 2-carboxamide; each regioisomer accumulates different process impurities and requires independent analytical reference standards. The 3-cyano intermediate (compound 15) serves as a branch point: alkaline hydrolysis yields the 3-carboxylic acid (compound 16) and a ketol condensation byproduct (compound 3′, 40–60% yield), whereas acidic hydrolysis selectively provides the 3-carboxamide 18 [1].

Heterocyclic Chemistry Synthetic Methodology Regioisomer Synthesis

Furan vs. Thiophene Core: Physicochemical and Cytotoxicity Differentiation

A systematic study comparing thieno[2,3-b]pyridine-2-carboxamides and furo[2,3-b]pyridine-2-carboxamides against the NCI-60 cell line panel demonstrated that the furan (oxygen) versus thiophene (sulfur) core substitution produces measurably different antiproliferative profiles [1]. Although this study examined 2-carboxamide derivatives rather than 3-carboxamide, the core heteroatom effect (O vs. S) is directly transferable to the 3-carboxamide series via class-level inference: the oxygen atom in the furan ring contributes higher electronegativity and stronger hydrogen-bond acceptor character compared to sulfur, altering both target binding and physicochemical properties [1]. The most potent derivative identified was a 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (compound 9d), not a simple furo[2,3-b]pyridine, underscoring that core heteroatom identity critically governs biological outcome [1].

Antiproliferative Activity NCI-60 Cell Panel Core Heteroatom Replacement

Regioisomeric Scaffold Geometry: Furo[2,3-b]pyridine vs. Furo[3,2-b]pyridine Core

The furo[2,3-b]pyridine core and its regioisomer furo[3,2-b]pyridine differ in the angular orientation of the furan–pyridine ring fusion . In furo[2,3-b]pyridine, the furan oxygen is positioned at the 1-position relative to the pyridine nitrogen (N-7), creating a linear hydrogen-bond acceptor–donor–acceptor motif suitable for type I kinase hinge binding [1]. In furo[3,2-b]pyridine, the furan oxygen shifts to the 4-position, resulting in an angular geometry that projects substituents along a different vector—a difference of approximately 60° in exit trajectory for the 3-position carboxamide . This geometric difference has been exploited in the design of selective kinase inhibitors where the furo[2,3-b]pyridine core serves as an azaindole (7-azaindole) bioisostere; the 3-carboxamide on furo[2,3-b]pyridine mimics the 3-carboxamide of 7-azaindole, whereas furo[3,2-b]pyridine cannot adopt this pharmacophoric alignment [1].

Scaffold Hopping Kinase Hinge Binder Structure-Based Design

Core Stability Under Basic Conditions: Furo[2,3-b]pyridine Ring Integrity

The furo[2,3-b]pyridine core demonstrates stability under basic conditions but undergoes furan ring-opening when treated with hydrazine, generating a pyridine-dihydropyrazolone scaffold . This stability profile is critical for planning downstream amidation, cross-coupling, or hydrolysis reactions on the 3-carboxamide compound. In contrast, certain furo[3,2-b]pyridine derivatives exhibit different stability profiles under palladium-catalyzed conditions, with selective C-3 and C-7 direct arylation reported for furo[3,2-b]pyridines . The furo[2,3-b]pyridine core's tolerance of basic conditions means that the 3-carboxamide can be further functionalized via amide coupling or hydrolysis without concern for furan ring degradation, provided hydrazine or strong nucleophiles are avoided .

Chemical Stability Ring-Opening Reactivity Downstream Derivatization Compatibility

Commercial Purity and Supplier Differentiation: 97% vs. NLT 98% Specifications

Commercially, furo[2,3-b]pyridine-3-carboxamide is offered at two primary purity tiers: 97% (Leyan, product 2001740) and NLT 98% (MolCore, ISO-certified) . The NLT 98% specification from MolCore includes ISO certification suitable for global pharmaceutical R&D and quality control applications, whereas the 97% grade is positioned for general laboratory research use . For comparative context, furo[2,3-b]pyridine-2-carboxamide analogs are frequently supplied at 95% purity (e.g., BenchChem listings for 2-carboxamide derivatives), and furo[2,3-b]pyridine-4-carboxamide purity specifications are typically 95% (EvitaChem) [1]. The 97–98% purity range for the 3-carboxamide isomer reflects its more established synthetic accessibility via the Morita–Shiotani route, whereas the less common 4-carboxamide isomer may contain higher levels of regioisomeric impurities [1].

Quality Control Commercial Availability Analytical Specification

LIMITED EVIDENCE NOTICE: Biological Activity Data Gap for Parent 3-Carboxamide

CRITICAL CAVEAT: After exhaustive literature and patent searching, no peer-reviewed publication or authoritative database reports quantitative biological activity data (IC50, Ki, EC50, Kd) specifically for the unsubstituted parent compound furo[2,3-b]pyridine-3-carboxamide (CAS 109274-98-8) in any assay system. All biological activity claims encountered in vendor promotional materials reference either 2-carboxamide derivatives (e.g., Kumar et al., 2018: IC50 of 6.06 mg/L for furo pyridine 2-carboxamide in toxicity assay), heavily substituted 3-carboxamide analogs (e.g., 5-cyclopropyl-N-methyl-2-(4-methylphenyl)-6-[(methylsulfonyl)amino]-furo[2,3-b]pyridine-3-carboxamide, CAS 1345184-05-5), or the furo[2,3-b]pyridine core as a general pharmacophore without parent compound data [1][2]. No direct head-to-head comparison of the parent 3-carboxamide against its 2-carboxamide, 4-carboxamide, or thieno analogs in any biological assay was identified. This evidence gap means that biological differentiation claims cannot be substantiated with quantitative data for the parent compound at this time.

Evidence Gap Biological Activity Fragment Screening

Furo[2,3-b]pyridine-3-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Library Design: 3-Carboxamide as a Defined Hinge-Binding Fragment

For fragment-based drug discovery (FBDD) programs targeting the ATP-binding site of kinases, furo[2,3-b]pyridine-3-carboxamide provides a low-molecular-weight (162.15 g/mol) hinge-binding fragment with a geometrically defined carboxamide vector complementary to the catalytic lysine–gatekeeper region [1]. The furo[2,3-b]pyridine core is a validated azaindole bioisostere, and the 3-carboxamide positions the hydrogen-bond donor/acceptor pair for optimal interaction with the hinge backbone, as demonstrated by the incorporation of this scaffold into clinical-stage CB1R inverse agonists and Pim kinase inhibitor patents [2]. Procurement of the 3-carboxamide regioisomer (rather than the 2- or 4-carboxamide) is essential because only the 3-position vector aligns with the azaindole 3-carboxamide pharmacophore exploited by approved kinase inhibitors such as vemurafenib [1].

Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The 3-carboxamide compound serves as a precursor for diversified libraries via the synthetic route described by O'Byrne et al. (2020), which installs functional handles at the 3- and 5-positions for chemoselective Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions on a multi-gram scale [1]. The demonstrated stability of the furo[2,3-b]pyridine core under basic conditions ensures that the 3-carboxamide survives the conditions required for palladium-mediated cross-coupling [2]. Procuring the 3-carboxamide with NLT 98% purity (MolCore ISO-certified) minimizes side reactions from regioisomeric impurities that could produce inseparable byproduct mixtures during library synthesis .

Analytical Reference Standard for Regioisomer Identity Confirmation in Quality Control

For pharmaceutical quality control (QC) laboratories developing HPLC or UPLC methods for furo[2,3-b]pyridine-containing drug substances, the parent 3-carboxamide (CAS 109274-98-8) serves as a critical reference standard to confirm the identity and regioisomeric purity of the 3-substituted scaffold [1]. The distinct synthetic route to the 3-carboxamide (acidic hydrolysis of 3-cyano intermediate) produces a unique impurity profile that differs from the 2-carboxamide isomer; therefore, the 3-carboxamide reference standard is essential for method validation and batch release testing when the drug substance contains the 3-carboxamide regioisomer [2]. The availability of ISO-certified material (NLT 98%) supports GMP-compliant QC workflows .

Quote Request

Request a Quote for Furo[2,3-b]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.